molecular formula C18H14BrN5OS B3010714 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207047-21-9

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Katalognummer B3010714
CAS-Nummer: 1207047-21-9
Molekulargewicht: 428.31
InChI-Schlüssel: IZKBLYNKKHMERL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds to 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves multi-step reactions that include the use of bromophenyl and methoxyphenyl as key structural components. For instance, the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles was achieved by reacting 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides, which is a process that could be conceptually similar to the synthesis of the compound . Additionally, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involved hydrolysis, substitution, condensation, bromination, and aromatic amidation, which are common synthetic steps that might be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of compounds with bromophenyl and methoxyphenyl groups has been characterized using various spectroscopic methods. For example, the crystal structure of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine derivatives has been determined, revealing specific hydrogen bonding motifs and weak π-π stacking interactions . These structural features, such as hydrogen bonding and stacking interactions, are likely to be relevant when analyzing the molecular structure of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine.

Chemical Reactions Analysis

The chemical reactivity of bromophenyl and methoxyphenyl containing compounds can be inferred from the reported reactions. The formation of cocrystals and salts through hydrogen bonding and proton transfer indicates the potential for these functional groups to engage in similar chemical reactions . The antimicrobial activity screening of triazol derivatives also suggests that the bromophenyl moiety can contribute to biological reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their structural features. The presence of bromine and methoxy groups can influence the compound's polarity, solubility, and overall reactivity. The antiproliferative activity of some synthesized compounds indicates that the bromophenyl and methoxyphenyl groups can impart significant biological properties, which could be extrapolated to the compound of interest . The crystal structure analysis provides insights into the stability of the molecule and the types of non-classical hydrogen bonds that may be present .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Researchers have synthesized and characterized various derivatives of 1,2,4-triazole, including those similar to the compound . These derivatives often exhibit distinct structural and chemical properties, making them subjects of interest in the field of organic chemistry (Kaneria et al., 2016); (Ai, 2008).

Antimicrobial Activities

  • Various studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. These compounds have been tested against a range of bacteria and fungi, showing potential as antimicrobial agents (Bektaş et al., 2007); (Başoğlu et al., 2013).

Antitumor and Anticancer Activities

  • Some derivatives have been tested for their antitumor and anticancer activities. The studies indicate potential efficacy against various human cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Yakantham et al., 2019); (Hu et al., 2010).

Eigenschaften

IUPAC Name

3-(2-bromophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-25-12-8-6-11(7-9-12)14-10-26-18(21-14)16-17(20)24(23-22-16)15-5-3-2-4-13(15)19/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKBLYNKKHMERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.